REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([S:9][CH3:10])=[CH:4][N:3]=1.OO.[OH2:13].C(O)(=[O:16])C>>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([S:9]([CH3:10])(=[O:16])=[O:13])=[CH:4][N:3]=1
|
Name
|
Na2WO4.2H2O
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Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
73.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1Cl)SC
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was subsequently continued for a further hour at approximately 20° C
|
Type
|
CUSTOM
|
Details
|
The product was separated off from the resulting suspension
|
Type
|
WASH
|
Details
|
washed with water and n-pentane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=C(C=C1Cl)S(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |